2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including dimethoxyphenyl, fluorophenyl, and imidazolidinone moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: This compound shares the dimethoxyphenyl and acetamide moieties but lacks the fluorophenyl and imidazolidinone groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide: This compound has a similar dimethoxyphenyl group but differs in the presence of a cinnamic acid amide moiety.
Uniqueness
The uniqueness of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and imidazolidinone groups may enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H25F2N3O5 |
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Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H25F2N3O5/c1-36-23-12-3-17(15-24(23)37-2)13-14-31-22(16-25(33)30-20-8-4-18(28)5-9-20)26(34)32(27(31)35)21-10-6-19(29)7-11-21/h3-12,15,22H,13-14,16H2,1-2H3,(H,30,33) |
InChI Key |
SEAFUCSKSVKROG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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